molecular formula C14H14ClNO3 B071402 1-Boc-2-Chloro-3-formyl-indole CAS No. 180922-71-8

1-Boc-2-Chloro-3-formyl-indole

Cat. No. B071402
M. Wt: 279.72 g/mol
InChI Key: FXGYYINAPYFDDP-UHFFFAOYSA-N
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Description

1-Boc-2-Chloro-3-formyl-indole is a chemical compound with the molecular formula C14H14ClNO3 . It has an average mass of 279.719 Da and a monoisotopic mass of 279.066223 Da . It is also known by other names such as 1H-Indole-1-carboxylic acid, 2-chloro-3-formyl-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of 1-Boc-2-Chloro-3-formyl-indole consists of a heterocyclic system, which is a significant feature in natural products and drugs . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Boc-2-Chloro-3-formyl-indole are not detailed in the available resources, indole derivatives are known to play a crucial role in various biological activities. They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .


Physical And Chemical Properties Analysis

1-Boc-2-Chloro-3-formyl-indole has a density of 1.2±0.1 g/cm3, a boiling point of 404.0±48.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.5±3.0 kJ/mol, and it has a flash point of 198.1±29.6 °C . The compound has a molar refractivity of 73.6±0.5 cm3, a polar surface area of 48 Å2, and a molar volume of 224.9±7.0 cm3 .

Scientific Research Applications

  • Synthesis of Multifunctional Indoles :

    • 3-Substituted-2-formyl indole derivatives can be prepared from N-Boc o-aminoarylketones and ethoxyacetylene through a cascade of reactions. These compounds are used to introduce a variety of groups at C3 of indole-2-carboxaldehyde, making them valuable substrates for diversity-oriented synthesis and further transformation into useful carboline and carbazole derivatives (Thirupathi et al., 2014).
  • Photocatalytic Dearomative Intermolecular [2 + 2] Cycloaddition :

    • The [2 + 2] cycloaddition reaction is a versatile strategy for constructing architecturally interesting, sp3-rich cyclobutane-fused scaffolds with potential applications in drug discovery programs. Boc-protected indole-2-carboxyesters have been used as suitable motifs for this reaction, which proceeds with excellent regio- and diastereoselectivity (Oderinde et al., 2020).
  • Synthesis of HIV NNRTI Candidates :

    • Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, involves Boc protection and is synthesized in a five-step process (Mayes et al., 2010).
  • Indole-3-Acetic Acids and Hetero Analogues Synthesis :

    • Bz-substituted indole-3-acetic acid ethyl esters and hetero analogues were prepared starting from N-BOC protected o-iodo aryl amines. This synthesis pathway is important for producing indole-based compounds with potential applications in agriculture and biology (Wensbo et al., 1995).
  • Synthesis of Novel Indole Derivatives :

    • The reaction of pyrroles and indoles with perfluoroarylboranes produces B-N complexes that have implications in catalysis and material science. Indole is preferred over pyrrole for its reactivity and stability in these reactions (Bonazza et al., 2004).
  • Synthesis of Functionalized Indoles :

    • A novel synthetic approach to diversely functionalized indoles is described where Boc-protected ortho-aminostyrenes undergo an alkyllithium addition reaction to form indole ring systems. This methodology is demonstrated by the synthesis of a range of substituted indoles (Coleman & O’Shea, 2003).

Safety And Hazards

The safety data sheet for 1-Boc-2-Chloro-3-formyl-indole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid, and containers may explode when heated . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

tert-butyl 2-chloro-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-11-7-5-4-6-9(11)10(8-17)12(16)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGYYINAPYFDDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328063
Record name 1-Boc-2-Chloro-3-formyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-Chloro-3-formyl-indole

CAS RN

180922-71-8
Record name 1-Boc-2-Chloro-3-formyl-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Majumder, PJ Bhuyan - Synlett, 2011 - thieme-connect.com
… First, we treated 1-Boc-2-chloro-3-formyl indole (3a) with ethyl cyanoacetate (4a) using piperidine as catalyst at room temperature to give the Knoevenagel condensation product [A] in …
Number of citations: 19 www.thieme-connect.com
M Qian, J Liu, D Zhao, P Cai, C Pan, W Jia… - Cellular and Molecular …, 2022 - Elsevier
… The starting materials were 1-Boc-3-(2-ethoxyl-2-oxoethyl)-indole and 1-Boc-2-chloro-3-formyl-indole, and FICZ was synthesized as described in the previous work. …
Number of citations: 27 www.sciencedirect.com

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